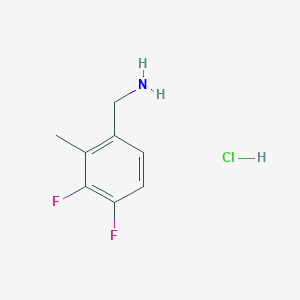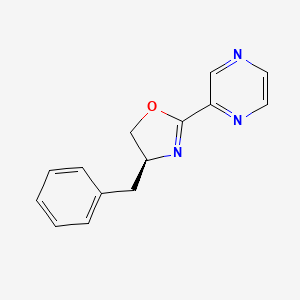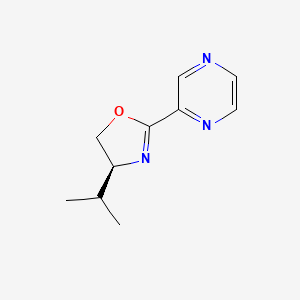![molecular formula C21H16BN3O2 B8144129 [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid](/img/structure/B8144129.png)
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid
概要
説明
(4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenyl)boronic acid is a boronic acid derivative that features a terpyridine moiety attached to a phenyl ring, which is further connected to a boronic acid group
科学的研究の応用
(4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Terpyridine Moiety: The terpyridine unit can be synthesized through a series of condensation reactions involving pyridine derivatives.
Attachment to the Phenyl Ring: The terpyridine moiety is then attached to a phenyl ring via a coupling reaction, often facilitated by a palladium catalyst.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of (4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenyl)boronic acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Automated Synthesis: Utilizing automated synthesis equipment to control reaction parameters precisely.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
(4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted phenyl derivatives depending on the reactants used.
作用機序
The mechanism of action of (4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenyl)boronic acid involves its ability to form stable complexes with various metal ions through the terpyridine moiety. This interaction can influence molecular pathways and targets, leading to specific biological or chemical effects. The boronic acid group also plays a crucial role in binding to diols and other functional groups, facilitating its use in sensing and catalysis applications.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl ring attached to the boronic acid group.
(4-(Ethoxycarbonyl)phenyl)boronic Acid: Contains an ethoxycarbonyl group attached to the phenyl ring, offering different reactivity and applications.
4-Vinylphenylboronic Acid: Features a vinyl group, making it useful in polymer synthesis and cross-linking reactions.
Uniqueness
(4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenyl)boronic acid is unique due to the presence of the terpyridine moiety, which enhances its ability to form coordination complexes with metal ions
特性
IUPAC Name |
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BN3O2/c26-22(27)17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19/h1-14,26-27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDWKAXANGABFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



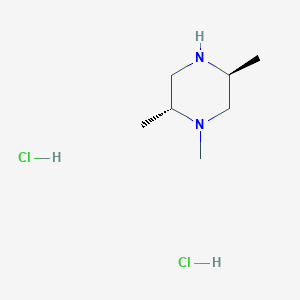


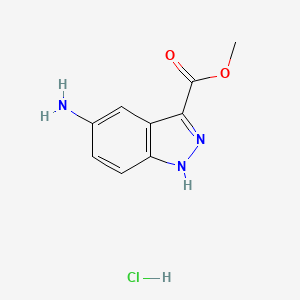
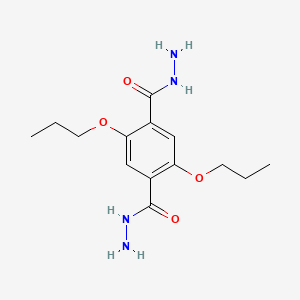
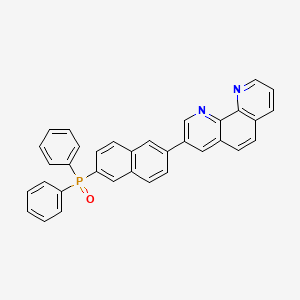
![(3aS,3a'S,8aR,8a'R)-2,2'-(Ethane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8144141.png)
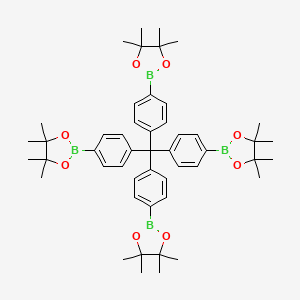
![2,2'-Bithiophene, 5,5'-dibromo-3,3'-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B8144150.png)
![9-Oxa-1,4-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B8144154.png)
